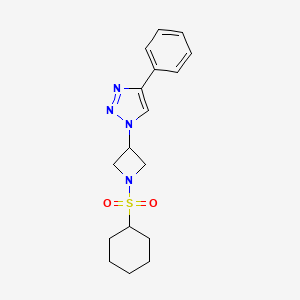

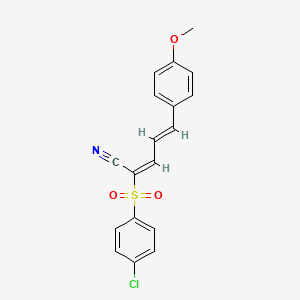

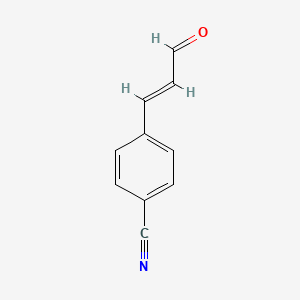

![molecular formula C10H23Cl2N3O B2873703 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride CAS No. 1423024-47-8](/img/structure/B2873703.png)

2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride” is a chemical compound . It is a heterocyclic building block . The compound is used for research and development and is not intended for direct human use .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with (hetero)aromatic C-nucleophiles . For instance, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación

Activated Anilide in Heterocyclic Synthesis

Research into the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives has shown the application of related compounds in creating a variety of heterocyclic structures. These compounds are prepared through reactions involving specific reagents, highlighting the synthetic utility of butanamide derivatives in generating biologically relevant heterocycles (Hafiz, Ramiz, & Sarhan, 2011).

General Synthon for β-Aminoethylation

The reagent di-tert-butyl ethynylimidodicarbonate has been demonstrated as a synthetic equivalent for β-aminoethyl anion, useful for installing ethyleneamine groups in organic molecules. This showcases an approach to aminoethylation that can potentially be applied or adapted for the synthesis of compounds related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride (Beveridge, Hu, Gregoire, & Batey, 2020).

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds

A comprehensive review on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds highlights their reactivity and importance as precursors for various heterocyclic compounds. This underscores the broader chemical utility and synthetic versatility of butanamide derivatives in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Synthesis of Pyrrolidinoindoline Alkaloids

The utility of specific reagents in the formal synthesis of pyrrolidinoindoline alkaloids, such as (±)-CPC-1 and (±)-Alline, demonstrates the relevance of compounds similar to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride in the synthesis of complex natural products. This research illustrates the compound's potential application in the synthesis of pharmacologically important structures (Beveridge, Hu, Gregoire, & Batey, 2020).

Acetoacetanilides in Heterocyclic Synthesis

Studies on the reactions of acetoacetanilides with various reagents to synthesize thienopyridines and other fused derivatives further exemplify the synthetic utility of compounds structurally related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride. These findings highlight the role of butanamide derivatives in the synthesis of heterocyclic compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, interact with their targets leading to antitrypanosomal and antiplasmodial effects .

Biochemical Pathways

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Result of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities .

Propiedades

IUPAC Name |

2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBYKDHQKGNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCN1CCCC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)